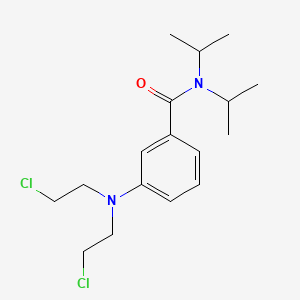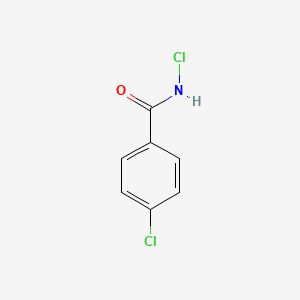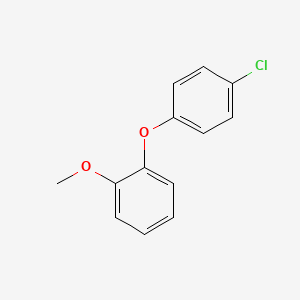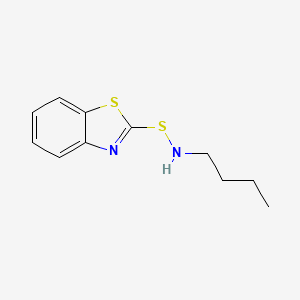
4,4-Dinitropentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dinitropentanenitrile is an organic compound with the molecular formula C5H7N3O4 It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dinitropentanenitrile typically involves the nitration of pentanenitrile derivatives. One common method includes the reaction of pentanenitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
化学反应分析
Types of Reactions
4,4-Dinitropentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate these reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of amides or carboxylic acids.
科学研究应用
4,4-Dinitropentanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Dinitropentanenitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer, nucleophilic attack, and radical formation.
相似化合物的比较
Similar Compounds
4,4-Dinitrodiphenyl ether: Similar in having nitro groups but differs in the aromatic backbone.
2,4-Dinitroaniline: Contains nitro groups at different positions and an amine group instead of a nitrile.
属性
CAS 编号 |
26077-38-3 |
|---|---|
分子式 |
C5H7N3O4 |
分子量 |
173.13 g/mol |
IUPAC 名称 |
4,4-dinitropentanenitrile |
InChI |
InChI=1S/C5H7N3O4/c1-5(7(9)10,8(11)12)3-2-4-6/h2-3H2,1H3 |
InChI 键 |
VAKZTTKNBUFJOD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC#N)([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)

![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)



![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)


![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
